molecular formula C13H12O4 B11757065 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid

2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid

Cat. No.: B11757065
M. Wt: 232.23 g/mol
InChI Key: MAHPIJDPKFYPDB-VQHVLOKHSA-N
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Description

2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid is a complex organic compound with a unique structure that includes a methoxy group, a naphthalene ring, and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 6-methoxy-1-tetralone with acetic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the naphthalene ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features and biological activity.

    Naphthalene derivatives: Compounds with a naphthalene ring that exhibit similar chemical reactivity.

Uniqueness

2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(2E)-2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid

InChI

InChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15)/b9-7+

InChI Key

MAHPIJDPKFYPDB-VQHVLOKHSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C(=O)O)/CC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2

Origin of Product

United States

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